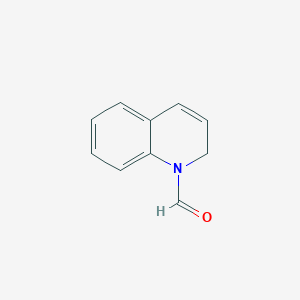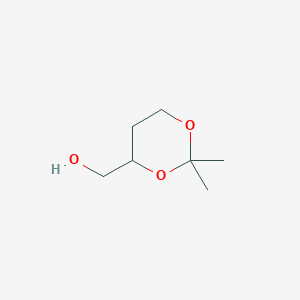
2-Cyclopropylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylisoindoline is a heterocyclic compound that features a cyclopropyl group attached to an isoindoline structure. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylisoindoline can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This domino reaction leads to the formation of N-benzyl-1,3-dihydroisoindole, which can undergo further transformations to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroisoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroisoindolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylisoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylisoindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as selective serotonin uptake inhibitors, affecting neurotransmitter levels in the brain . Others may inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline: The parent compound of 2-Cyclopropylisoindoline, known for its wide range of biological activities.
Isoindoline-1,3-dione: A related compound with applications in pharmaceuticals and materials science.
Cyclopropylamine: A simpler compound containing a cyclopropyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the isoindoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its derivatives can exhibit a wide range of activities, from antiviral to anticancer, highlighting its versatility and potential in various fields.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-cyclopropyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8-12(11-5-6-11)7-9(10)3-1/h1-4,11H,5-8H2 |
InChI-Schlüssel |
XMZMBSSVHCEAEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


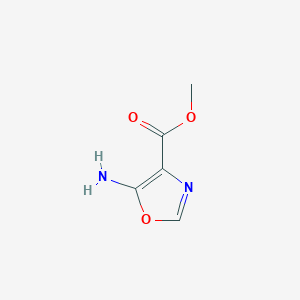
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
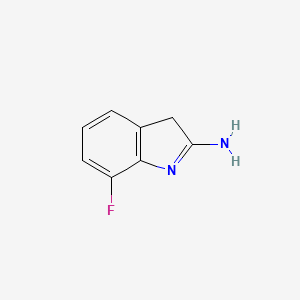


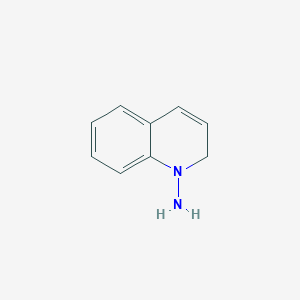

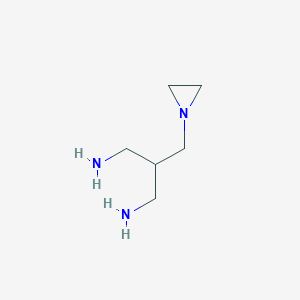

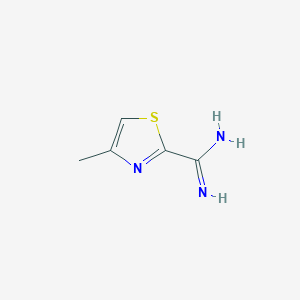
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
